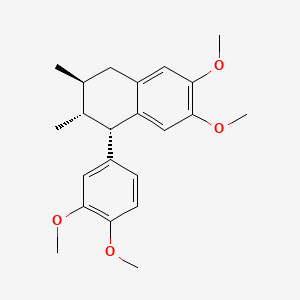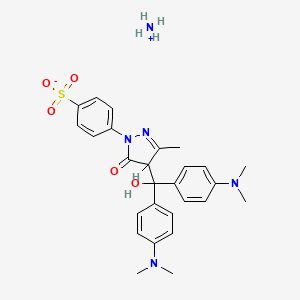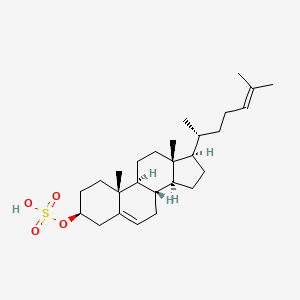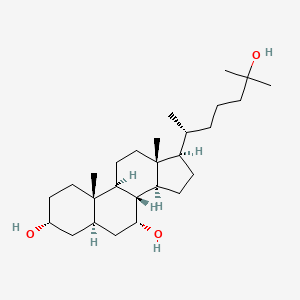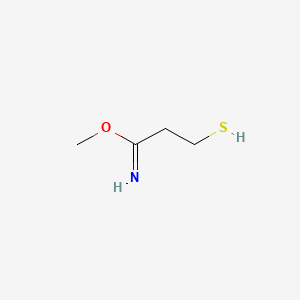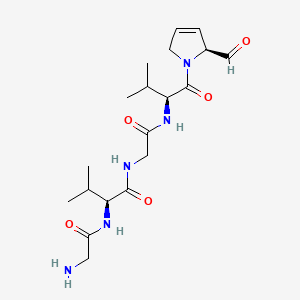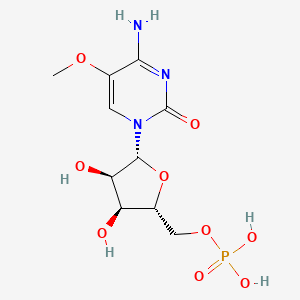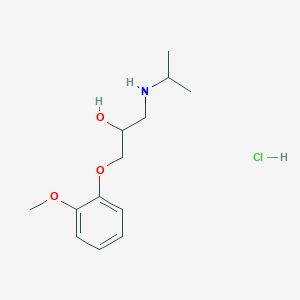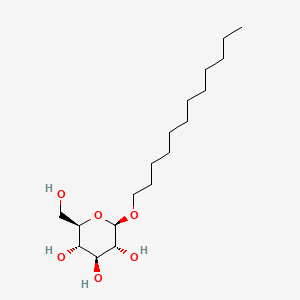
Lauryl glucoside
Overview
Description
Synthesis Analysis
Lauryl glucoside's synthesis involves the chemical reaction between lauryl alcohol and glucose or glucose derivatives. A study by Lin-sen (2007) detailed the synthesis of Lauryl β-D-glucopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside from a specific glucose derivative, showcasing the complex synthetic routes employed to produce this surfactant. This process was characterized using elemental analyses and NMR spectroscopy, confirming the structure of the synthesized compound (Lin-sen, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a long hydrophobic alkyl chain attached to a hydrophilic glucose moiety. This amphiphilic nature is crucial for its surfactant properties, enabling it to reduce surface tension and interact with both oil and water. Molecular dynamics simulation and density functional theory have been employed to analyze the electrostatic potential and surface charge of this compound molecules, elucidating their adsorption and wetting mechanisms at the molecular level (Niu et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. For instance, it can be sulfonated to produce derivatives like disodium this compound sulfosuccinate, which exhibits improved water solubility and excellent foaming properties (Gao et al., 2014). Such modifications enhance its applicability in formulations requiring specific surfactant characteristics.
Physical Properties Analysis
The physical properties of this compound, such as its critical micelle concentration (CMC) and surface tension at CMC, are essential for its functionality as a surfactant. The CMC value indicates the concentration at which micelles begin to form, a critical point for detergency effectiveness. Studies on derivatives like disodium this compound sulfosuccinate have shown specific values for these properties, reflecting the compound's efficiency in reducing surface tension and forming micelles (Gao et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity, and interaction with other molecules, are influenced by its structure. Its ability to form hydrogen bonds with water molecules, as demonstrated in molecular dynamics simulations, plays a crucial role in its wetting and adsorption behaviors, particularly in applications like dust suppression in coal mining (Niu et al., 2021). Additionally, the synthesis and structural analysis of this compound and its derivatives provide insights into its reactivity and potential for modification to enhance its properties for specific applications.
Scientific Research Applications
Environmental Pollution Prevention and Control
A study conducted by Niu et al. (2021) used molecular dynamics simulation and experimental methods to explore the adsorption and wetting process of lauryl glucoside (APG-12) on coal molecules. This research focused on the dust suppression mechanism of APG-12 at the molecular level. The findings indicated that APG-12 improves the wettability and suppression of coal dust, which is significant for controlling coal dust pollution (Niu et al., 2021).
Household and Industrial Cleaning Products
Yu-qin (2012) investigated the properties of this compound (APG) when combined with alkylpolyethoxy carboxylates (AEC). The study found that adding AEC to APG improved its low-temperature stability and exhibited synergetic effects in surface activity, foaming, and wetting properties. This makes APG and AEC suitable for personal care, household, and industrial cleaning products, particularly in transparent and foam-rich formulations (Yu-qin, 2012).
Cosmetic Industry
Raut and Nikam (2022) explored the use of this compound in non-synthetic, moisturizing, antibacterial, and vegan liquid hand-wash formulations. This compound, a naturally derived and biodegradable component, was found to be effective in cleansing and moisturizing aspects of the product, offering a safer alternative to harsh synthetic ingredients (Raut & Nikam, 2022).
Medical Research
Teow et al. (2013) studied the use of this compound in enhancing the permeability of the drug paclitaxel across cellular barriers. A dendrimer-based carrier modified with lauryl chains was employed, showing increased drug permeability and cytotoxicity against cancer cell lines, suggesting potential in drug delivery systems (Teow et al., 2013).
Food and Pharmaceutical Industries
Yang et al. (2020) conducted research on the enzymatic synthesis of cyanidin-3-glucoside lauryl ester, an anthocyanin with increased liposolubility and stability, and its effect on intestinal probiotics. This work suggests potential applications of this compound derivatives in food, cosmetic, and pharmaceutical products (Yang et al., 2020).
Mechanism of Action
- The compound directly interacts with the lipids in the stratum corneum, affecting their organization .
Mode of Action
Pharmacokinetics
Result of Action
Future Directions
With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants like Lauryl glucoside . These are deemed to be safer, more affordable, are in abundance, are biodegradable, biocompatible and possess scalability, mildness and performance in formulation .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891954 | |
| Record name | Dodecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59122-55-3 | |
| Record name | Dodecyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1214352.png)



